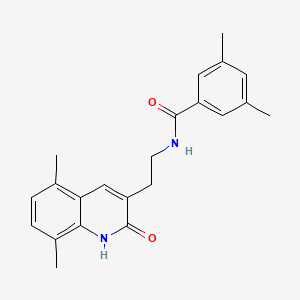![molecular formula C25H23FN6O2S B2695331 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 1207016-54-3](/img/no-structure.png)
2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-fluorophenyl)acetamide” is a novel molecule with a molecular formula of C25H23FN6O2S . It has an average mass of 490.552 Da and a mono-isotopic mass of 490.158722 Da .
Synthesis Analysis
The synthesis of this compound involves the treatment of the formimidate derivative with hydrazine hydrate in ethanol . This process results in the formation of the key starting material pyrazolopyrimidine .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl core, a butoxyphenyl group at the 9-position, and a 2-fluorophenylacetamide group attached via a sulfur atom .Chemical Reactions Analysis
The compound has shown significant inhibitory activity with IC50 values of 0.057 ± 0.003–3.646 ± 0.203 μM compared to sorafenib IC50: 0.184 ± 0.01 μM . This suggests that it may have potential as a therapeutic agent.Physical And Chemical Properties Analysis
The compound has a molecular formula of C25H23FN6O2S, an average mass of 490.552 Da, and a mono-isotopic mass of 490.158722 Da . Further physical and chemical properties would require additional experimental data.科学的研究の応用
Molecular Probes for A2A Adenosine Receptor
The development of molecular probes based on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, such as SCH 442416, has shown high affinity and selectivity as antagonists for the human A2A adenosine receptor (AR). These compounds are designed with various functional groups to enable different kinds of studies, including the use of fluorophore reporter groups and radiolabeling for imaging studies (Kumar et al., 2011). This research demonstrates the potential of structurally related compounds in the development of pharmacological tools for neurological studies and possibly therapeutic applications targeting the A2A AR.
Insecticidal Assessment
Compounds incorporating heterocyclic moieties similar to the one have been assessed for their insecticidal properties. For instance, derivatives synthesized from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide were examined as insecticidal agents against the cotton leafworm, Spodoptera littoralis. These studies underscore the utility of such compounds in agricultural sciences for pest management (Fadda et al., 2017).
Anticancer and Antimicrobial Activities
The exploration of antipyrine-based heterocycles for anticancer and antimicrobial activities has been a significant area of research. Various derivatives, incorporating similar structural frameworks, have demonstrated promising anticancer and antimicrobial activities, indicating the potential of such compounds in medical and pharmaceutical research (Riyadh et al., 2013).
Biochemical Impacts as Insecticidal Agents
The synthesis of bioactive sulfonamide thiazole derivatives for use as potential insecticidal agents against Spodoptera littoralis has been reported. These studies contribute to understanding the biochemical interactions and potential agricultural applications of compounds with similar functionalities (Soliman et al., 2020).
作用機序
将来の方向性
The compound’s potent inhibitory activity against CDK2 and its effects on cell cycle progression suggest it may have potential as a therapeutic agent . Future research could focus on further elucidating its mechanism of action, optimizing its synthesis, and assessing its efficacy and safety in preclinical and clinical studies.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol, which is synthesized from 4-butoxyaniline and 2-chloro-5-fluorobenzoyl chloride. The second intermediate is 2-fluoro-N-(2-mercaptoethyl)acetamide, which is synthesized from 2-fluoroaniline and 2-chloroethyl mercaptan. These two intermediates are then coupled using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "4-butoxyaniline", "2-chloro-5-fluorobenzoyl chloride", "2-fluoroaniline", "2-chloroethyl mercaptan", "peptide coupling reagents" ], "Reaction": [ "Synthesis of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol: 4-butoxyaniline is reacted with 2-chloro-5-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the corresponding amide. This amide is then reacted with Lawesson's reagent to form the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol intermediate.", "Synthesis of 2-fluoro-N-(2-mercaptoethyl)acetamide: 2-fluoroaniline is reacted with 2-chloroethyl mercaptan in the presence of a base such as potassium carbonate to form the corresponding thiol. This thiol is then reacted with acetic anhydride to form the 2-fluoro-N-(2-mercaptoethyl)acetamide intermediate.", "Coupling of intermediates: The two intermediates are coupled using standard peptide coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) at room temperature for several hours. The final product is then purified using standard techniques such as column chromatography or recrystallization." ] } | |
CAS番号 |
1207016-54-3 |
製品名 |
2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-fluorophenyl)acetamide |
分子式 |
C25H23FN6O2S |
分子量 |
490.56 |
IUPAC名 |
2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C25H23FN6O2S/c1-2-3-14-34-18-10-8-17(9-11-18)21-15-22-24-28-29-25(31(24)12-13-32(22)30-21)35-16-23(33)27-20-7-5-4-6-19(20)26/h4-13,15H,2-3,14,16H2,1H3,(H,27,33) |
InChIキー |
FJMFOWPSSBMAEH-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC=CC=C5F)C3=C2 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2695248.png)
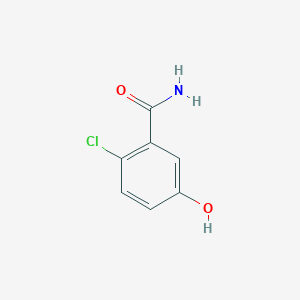
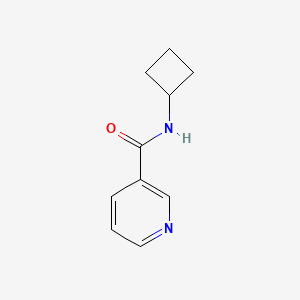
![1-[2-(Triazol-2-yl)ethyl]-1,2,4-triazole](/img/structure/B2695256.png)
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2695257.png)
![Cyclopropyl-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2695260.png)
![2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2695264.png)
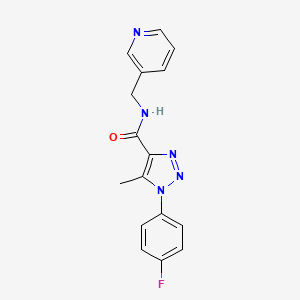
![N-[cyano(2-methylphenyl)methyl]-3-(4-phenyl-4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B2695266.png)
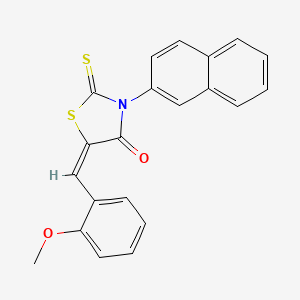
![6-[[5-butan-2-ylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2695268.png)

